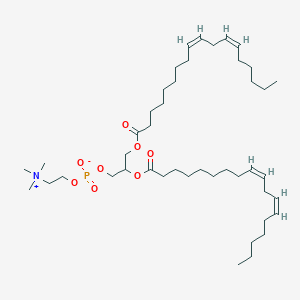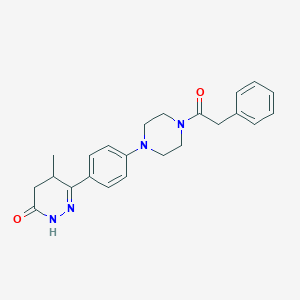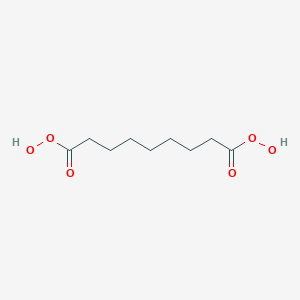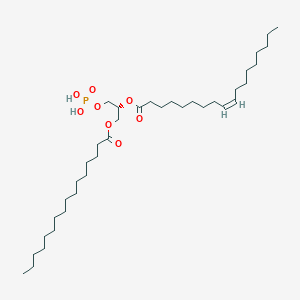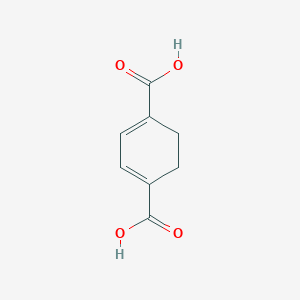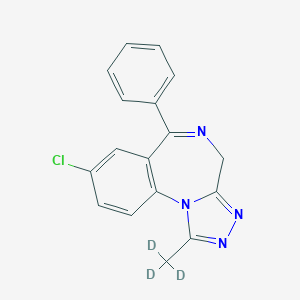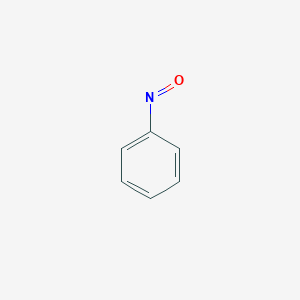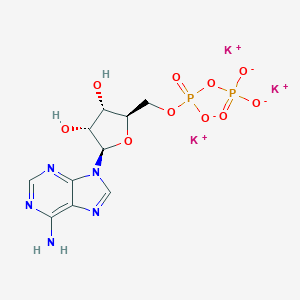
Adenosine 5'-(trihydrogen diphosphate), monopotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate is a complex organic compound that plays a significant role in various biochemical processes. This compound is a nucleotide, which is a building block of nucleic acids like DNA and RNA. It consists of a purine base (adenine), a pentose sugar (ribose), and a phosphate group. The potassium ion is associated with the phosphate group, contributing to the compound’s stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5'-(trihydrogen diphosphate), monopotassium salt involves several steps:
Formation of the Purine Base: Adenine is synthesized from simpler organic molecules through a series of reactions involving formamide and hydrogen cyanide.
Ribose Formation: Ribose is obtained from glucose through the pentose phosphate pathway.
Nucleotide Assembly: The adenine base is attached to the ribose sugar via a glycosidic bond, forming adenosine. This is followed by the phosphorylation of adenosine to form adenosine monophosphate (AMP).
Potassium Salt Formation: The final step involves the addition of potassium ions to the phosphate group of AMP, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the nucleotide, which is then extracted and purified through various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adenine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the phosphate group, converting it to different phosphate esters.
Substitution: The hydroxyl groups on the ribose sugar can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like ammonia.
Major Products
Oxidation: Formation of 8-oxoadenine derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of halogenated nucleotides.
Wissenschaftliche Forschungsanwendungen
Potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: Plays a crucial role in cellular processes such as DNA replication, transcription, and translation.
Medicine: Used in the development of antiviral and anticancer drugs.
Industry: Employed in the production of nucleotide-based supplements and as a research tool in biotechnology.
Wirkmechanismus
The compound exerts its effects primarily through its role as a nucleotide. It participates in the formation of nucleic acids, which are essential for genetic information storage and transfer. The phosphate group allows it to form high-energy bonds, which are crucial for energy transfer in cellular processes. The adenine base pairs with thymine (in DNA) or uracil (in RNA) through hydrogen bonding, facilitating the formation of the double helix structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): Contains three phosphate groups and is a key energy carrier in cells.
Cytidine Monophosphate (CMP): Contains a cytosine base instead of adenine.
Guanosine Monophosphate (GMP): Contains a guanine base instead of adenine.
Uniqueness
Potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate is unique due to its specific combination of adenine, ribose, and phosphate, along with the presence of potassium ions. This combination imparts distinct biochemical properties, making it essential for various cellular functions and research applications.
Eigenschaften
CAS-Nummer |
70285-70-0 |
|---|---|
Molekularformel |
C10H12K3N5O10P2 |
Molekulargewicht |
541.47 g/mol |
IUPAC-Name |
tripotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.3K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |
InChI-Schlüssel |
VUMWUMOJSGMZBE-MSQVLRTGSA-K |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)[O-])O)N.[K+] |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[K+].[K+].[K+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[K+].[K+].[K+] |
Synonyme |
5'-ADP; ADP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



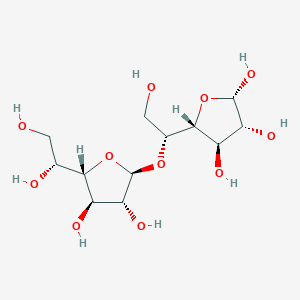
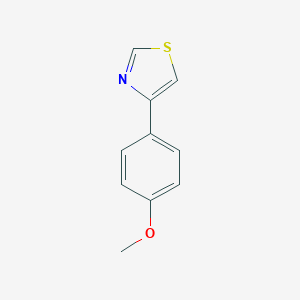

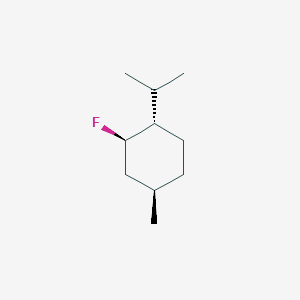
![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)
